molecular formula C14H10NO4PS2 B14418986 Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester CAS No. 81425-58-3

Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester

Cat. No.: B14418986
CAS No.: 81425-58-3
M. Wt: 351.3 g/mol
InChI Key: ZXACZVVWUBZLOO-UHFFFAOYSA-N
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Description

Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester is a chemical compound known for its unique structure and properties It consists of a phosphinic acid core with two thienyl groups and a 4-nitrophenyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with 4-nitrophenol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester undergoes various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester bond can be hydrolyzed to yield phosphinic acid and 4-nitrophenol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Acidic or basic hydrolysis conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Phosphinic acid and 4-nitrophenol.

Scientific Research Applications

Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphinic acid derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic acid, di-2-thienyl-, 4-methylphenyl ester
  • Phosphinic acid, di-2-thienyl-, 4-chlorophenyl ester
  • Phosphinic acid, di-2-thienyl-, 4-bromophenyl ester

Uniqueness

Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

81425-58-3

Molecular Formula

C14H10NO4PS2

Molecular Weight

351.3 g/mol

IUPAC Name

2-[(4-nitrophenoxy)-thiophen-2-ylphosphoryl]thiophene

InChI

InChI=1S/C14H10NO4PS2/c16-15(17)11-5-7-12(8-6-11)19-20(18,13-3-1-9-21-13)14-4-2-10-22-14/h1-10H

InChI Key

ZXACZVVWUBZLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)P(=O)(C2=CC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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